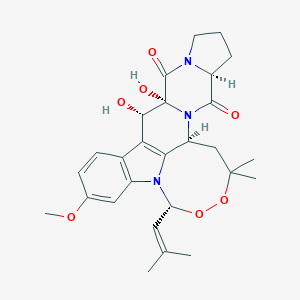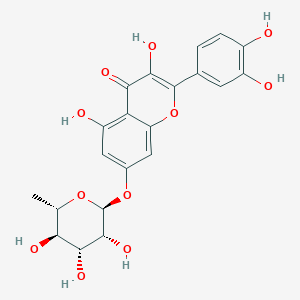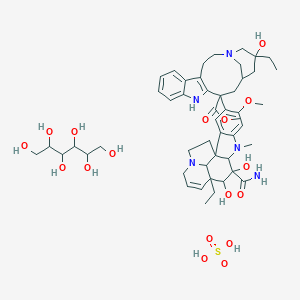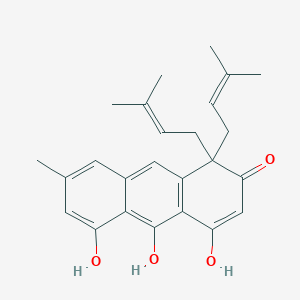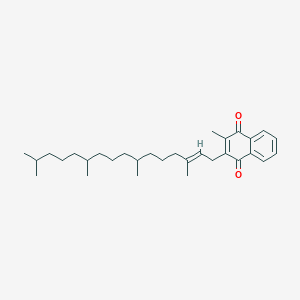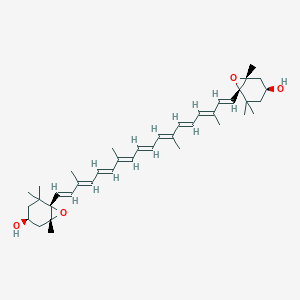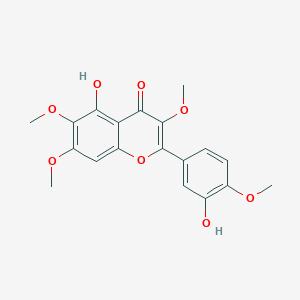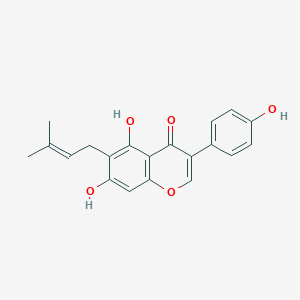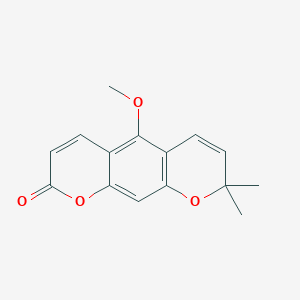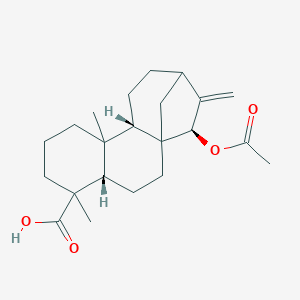
Cyclosporin G
Übersicht
Beschreibung
Geclosporin, auch bekannt als Cyclosporin G, ist ein synthetisches Peptid und ein Derivat von Cyclosporin A. Es ist ein Calcineurin-Inhibitor, der hauptsächlich von Novartis Pharma AG entwickelt wurde. Geclosporin wurde auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen des Immunsystems, Haut- und Muskelskeletterkrankungen sowie bei Erkrankungen wie Transplantatabstoßung, rheumatoider Arthritis und systemischem Lupus erythematodes untersucht .
Vorbereitungsmethoden
Geclosporin wird durch einen komplexen Prozess synthetisiert, der die Cyclisierung von Aminosäuren beinhaltet. Der Syntheseweg umfasst typischerweise die Verwendung von L-Norvalin, N-Methylglycin, N-Methyl-L-Leucin, L-Valin und anderen Aminosäuren. Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen und Lösungsmittel, um die korrekte Bildung der cyclischen Peptidstruktur zu gewährleisten . Industrielle Produktionsverfahren für Geclosporin ähneln denen, die für andere cyclische Peptide verwendet werden, und umfassen großtechnische Peptidsynthese- und Reinigungstechniken .
Analyse Chemischer Reaktionen
Geclosporin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Geclosporin zur Bildung von hydroxylierten Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Geclosporin wurde ausgiebig auf seine immunsuppressiven Eigenschaften untersucht. Es wurde in der Forschung im Zusammenhang mit Organtransplantationen eingesetzt, wo es die Abstoßung von Transplantaten verhindert, indem es die T-Zell-Aktivierung hemmt. Darüber hinaus wurde Geclosporin auf seine potenzielle Verwendung bei der Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis und systemischem Lupus erythematodes untersucht. Seine Fähigkeit, die Immunantwort zu modulieren, macht es zu einer wertvollen Verbindung sowohl in klinischen als auch in experimentellen Umgebungen .
Wirkmechanismus
Geclosporin übt seine Wirkungen aus, indem es das Enzym Calcineurin hemmt. Diese Hemmung verhindert die Dephosphorylierung und Aktivierung des nukleären Faktors aktivierter T-Zellen (NFAT), eines Transkriptionsfaktors, der für die T-Zell-Aktivierung unerlässlich ist. Durch die Blockierung dieses Weges unterdrückt Geclosporin effektiv die Immunantwort, was es nützlich macht, um Organabstoßung zu verhindern und Autoimmunerkrankungen zu behandeln .
Wirkmechanismus
Geclosporin exerts its effects by inhibiting the enzyme calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for T-cell activation. By blocking this pathway, Geclosporin effectively suppresses the immune response, making it useful in preventing organ rejection and treating autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Geclosporin ähnelt anderen Calcineurin-Inhibitoren wie Cyclosporin A und Tacrolimus. Es wird als weniger nephrotoxisch im Vergleich zu Cyclosporin A angesehen, was es zu einer potenziell sichereren Alternative für die Langzeitverwendung macht . Andere ähnliche Verbindungen umfassen Pimecrolimus und Sirolimus, die ebenfalls als Immunsuppressiva wirken, aber unterschiedliche molekulare Ziele und Wirkmechanismen haben .
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGDQSIRSGUDJ-VSROPUKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74436-00-3 | |
| Record name | Geclosporin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074436003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GECLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA3JNW70T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CsG?
A1: Similar to CsA, CsG exhibits its immunosuppressive effects primarily by inhibiting T cell function. [] It achieves this by binding to cyclophilin, although with a lower affinity compared to CsA. [] CsG also binds to a 50-kDa binding protein (50-kDa BP). [] The binding affinities of CsG and its metabolites to both cyclophilin and 50-kDa BP correlate with their immunosuppressive potency, suggesting that these interactions are crucial for CsG's activity. []
Q2: How does CsG affect calcium signaling in T cells?
A3: CsG has been shown to inhibit the increase in cytosolic free calcium concentration ([Ca2+]i) induced by phytohemagglutinin (PHA) in T cells. [] This effect is similar to that observed with calcium channel blockers. [] Additionally, CsG can cause membrane depolarization, which might contribute to its inhibitory effect on PHA-induced changes in [Ca2+]i. []
Q3: What is the molecular formula and weight of CsG?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of CsG, they mention that it's a cyclic undecapeptide, similar to CsA. Given that CsG differs from CsA only in the substitution of norvaline for alpha-aminobutyric acid at the 2-position, its molecular formula is C62H111N11O12 and its molecular weight is 1218.6 g/mol.
Q4: Is there spectroscopic data available for CsG?
A5: Yes, researchers have employed various spectroscopic techniques to characterize CsG and its metabolites. These include: - Fast atom bombardment/mass spectroscopy (FAB/MS): Used to determine the structure and purity of CsG metabolites. [] - Proton nuclear magnetic resonance (1H NMR): Employed for structural assessment of CsG metabolites. [] - Carbon-13 nuclear magnetic resonance (13C NMR): Used alongside 1H NMR for comprehensive structural characterization of CsG metabolites. []
Q5: What is known about the stability of CsG in whole blood?
A6: Studies have shown that CsG demonstrates excellent stability in whole blood. Even after storage at ambient temperature or 4°C for up to 7 days, no significant decrease in CsG concentrations was observed. [] This stability is a significant advantage for therapeutic drug monitoring.
Q6: How is CsG absorbed and distributed in the body?
A7: CsG is rapidly absorbed following oral administration, as demonstrated in studies with healthy volunteers. [] The extent of absorption appears to be dose-independent. [] CsG exhibits a temperature-dependent distribution between erythrocytes and plasma. [] At therapeutic concentrations, the plasma/whole blood ratio remains relatively constant. []
Q7: How is CsG metabolized and excreted?
A8: CsG undergoes extensive metabolism, primarily through oxidative modifications at specific amino acid residues. [, , ] These metabolic pathways result in the formation of several metabolites, with GM1 (monohydroxylated CsG) and GM9 (9-hydroxylated CsG) being the major circulating metabolites in humans and various animal species. [, ] Excretion of CsG and its metabolites occurs primarily via the fecal route, with minimal renal excretion. [, ]
Q8: Are there any known differences in the pharmacokinetics of CsG compared to CsA?
A9: Yes, studies indicate that CsG might have a different pharmacokinetic profile compared to CsA. In a study with renal transplant recipients, CsG administration led to a less pronounced and sustained decrease in creatinine clearance (Clcr) over time compared to CsA. [] Additionally, the metabolite fraction in whole blood was significantly lower for CsG than for CsA. []
Q9: What are the implications of CsG's pharmacokinetic profile for therapeutic drug monitoring?
A10: The unique pharmacokinetic properties of CsG, including its distinct metabolic profile and potential differences in clearance compared to CsA, highlight the need for specific therapeutic drug monitoring guidelines. [] Using assays designed specifically for CsG is crucial to ensure accurate and reliable monitoring of drug exposure in patients. []
Q10: Are there any studies comparing the nephrotoxicity of CsG and CsA in animal models?
A12: Studies have consistently shown that CsG exhibits a lower potential for nephrotoxicity compared to CsA in animal models. [, , ] Both morphological and functional assessments of kidney function indicated significantly reduced nephrotoxicity with CsG, even at high dosages. []
Q11: Has CsG been evaluated in clinical trials for renal transplantation?
A13: Yes, CsG has been investigated in a pilot study involving renal transplant recipients. [] While the study demonstrated that immunosuppression after renal transplantation is achievable with CsG, it did not reveal significant advantages over CsA. [] All CsG-treated patients in the study experienced at least one acute rejection episode and some degree of nephrotoxicity. [] Notably, all CsG-treated patients showed signs of acute liver toxicity, which was dose-dependent and reversible. []
Q12: What analytical methods are available for measuring CsG concentrations?
A15: Several analytical methods have been developed and utilized for the quantification of CsG in biological fluids, including: - High-performance liquid chromatography (HPLC): Considered the gold standard for CsG measurement, offering high specificity and accuracy. [, , ] - Radioimmunoassay (RIA): Adapted from assays designed for CsA, RIA methods for CsG can be less specific due to cross-reactivity with metabolites. [, , ] - Fluorescence polarization immunoassay (FPIA): Similar to RIA, FPIA methods for CsG have been adapted from CsA assays and might exhibit cross-reactivity with metabolites, affecting their accuracy. [, , , ]
Q13: What are the challenges associated with using immunoassays for CsG measurement?
A16: A key challenge in utilizing immunoassays (both RIA and FPIA) for CsG quantification is the potential cross-reactivity with CsG metabolites. [, ] This cross-reactivity can lead to overestimation of CsG concentrations compared to HPLC measurements. [, ] It's important to consider these limitations when interpreting results from immunoassays, particularly in the context of therapeutic drug monitoring.
Q14: Does CsG interact with drug transporters?
A17: Yes, studies using a fluorescent CsG analogue in killifish renal proximal tubules suggest that CsG is a substrate for P-glycoprotein (P-gp), a multidrug transporter protein. [] This interaction could have implications for CsG's distribution and elimination.
Q15: Are there any known effects of CsG on drug-metabolizing enzymes?
A18: While specific information regarding CsG's interactions with drug-metabolizing enzymes is limited in the provided abstracts, research suggests that cytochrome P450 3A (CYP3A) might play a role in the metabolism of CsG, as well as CsA and FK506. [] Further investigation is needed to fully understand the potential for CsG to induce or inhibit drug-metabolizing enzymes.
Q16: How does CsG affect bone marrow colony formation?
A19: Studies have shown that both CsA and CsG can enhance the development of colonies from normal mouse bone marrow cells. [] This effect is thought to be mediated by the inhibition of an endogenous suppressor cell population that expresses Lyt-2.2. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


